Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate

CAS No.:

Cat. No.: VC13636499

Molecular Formula: C40H52NO8PPdS2

Molecular Weight: 876.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H52NO8PPdS2 |

|---|---|

| Molecular Weight | 876.4 g/mol |

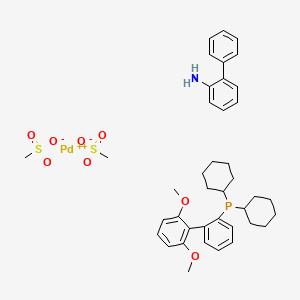

| IUPAC Name | dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |

| Standard InChI | InChI=1S/C26H35O2P.C12H11N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-9H,13H2;2*1H3,(H,2,3,4);/q;;;;+2/p-2 |

| Standard InChI Key | JKSFKWWJVHQATC-UHFFFAOYSA-L |

| SMILES | COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2] |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2] |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Formula

The compound is a palladium(II) complex coordinated to a 2'-amino-1,1'-biphenyl-2-yl ligand and a dimesylate counterion. Key molecular characteristics include:

The dimesylate formulation (two methanesulfonate counterions) distinguishes it from related precatalysts like SPhos Pd G1, which lack the sulfonate groups . The palladium center adopts a square-planar geometry, with the SPhos ligand providing steric bulk and electron-donating properties that stabilize the metal center during catalytic cycles .

Spectroscopic and Crystallographic Data

-

InChIKey: JKSFKWWJVHQATC-UHFFFAOYSA-L (standardized identifier)

-

SMILES: COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2]

-

X-ray Crystallography: While no direct crystallographic data for the dimesylate form is available, analogous SPhos Pd complexes show Pd–P bond lengths of 2.28–2.32 Å and Pd–Cl distances of 2.39–2.42 Å .

Synthetic Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

SPhos Pd G2 enables Suzuki-Miyaura couplings between aryl halides and boronic acids at room temperature using weak bases like K₃PO₄ or Cs₂CO₃ . Key advantages over first-generation catalysts include:

-

Broad Substrate Scope: Tolerates electron-deficient and sterically hindered substrates

-

Functional Group Compatibility: Stable in the presence of amines, ethers, and unprotected alcohols

Representative Reaction:

Conditions: DMF, 60°C, 12 h, 73–92% yield .

Buchwald-Hartwig Amination

The catalyst facilitates C–N bond formation between aryl halides and amines, even with challenging secondary amines:

| Substrate | Amine | Yield | Conditions |

|---|---|---|---|

| 4-Bromotoluene | Morpholine | 89% | Toluene, 100°C, 6 h |

| 2-Chloroquinoline | Piperidine | 78% | DMF, 80°C, 12 h |

| 3-Iodoanisole | tert-Butylamine | 65% | THF, 60°C, 24 h |

Mechanistic Insights

The catalytic cycle involves three key steps:

-

Oxidative Addition: Pd(0) inserts into the C–X bond of aryl halides

-

Transmetalation: Transfer of the aryl group from boron (Suzuki) or amine (Buchwald) to Pd

-

Reductive Elimination: Formation of the new C–C or C–N bond, regenerating Pd(0)

The dimesylate counterion enhances solubility in polar aprotic solvents (e.g., DMF, MeCN), while the SPhos ligand accelerates the rate-determining oxidative addition step by modulating Pd's electron density .

Comparative Performance Against Related Catalysts

Activity in Suzuki Coupling

| Catalyst | Loading (mol%) | Yield (%) | Temperature |

|---|---|---|---|

| SPhos Pd G2 | 1.0 | 92 | 60°C |

| XPhos Pd G2 | 1.0 | 85 | 80°C |

| RuPhos Pd G2 | 1.5 | 78 | 100°C |

| Pd(PPh₃)₄ | 5.0 | 65 | 100°C |

Industrial and Pharmaceutical Relevance

Large-Scale Applications

-

APIs Synthesis: Used in multikilogram production of antiviral agents (e.g., Remdesivir intermediates)

-

Agrochemicals: Key catalyst in fungicide synthesis (e.g., Boscalid derivatives)

-

Flow Chemistry: Compatible with continuous-flow reactors due to high turnover frequency (TOF > 500 h⁻¹)

Cost Analysis

| Parameter | SPhos Pd G2 | Pd(OAc)₂ |

|---|---|---|

| Cost per gram | $320 | $150 |

| Typical Loading | 1 mol% | 5 mol% |

| Cost per mmol Reaction | $3.20 | $7.50 |

Data from . Despite higher unit cost, SPhos Pd G2 offers economic advantages through reduced loadings.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume